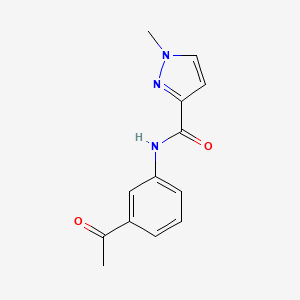

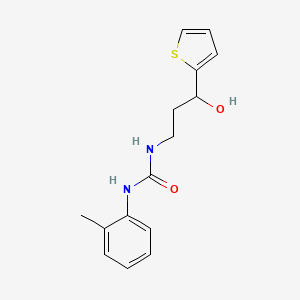

![molecular formula C17H18N2O2S B2775248 Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797067-76-5](/img/structure/B2775248.png)

Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates have been synthesized using catalyst-free methods . These methods utilize easily accessible N-hetaryl ureas and alcohols .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Protocols: A study by Alizadeh and Roosta (2018) describes an efficient protocol for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives, highlighting their high yield and the mild conditions required (Alizadeh & Roosta, 2018).

- Molecular Interactions: Langmead et al. (2004) characterized the binding of a novel nonpeptide antagonist to the human orexin-1 receptor, demonstrating the utility of such compounds in studying receptor interactions (Langmead et al., 2004).

Biological and Pharmacological Activities

- Antibacterial Activity: Odagiri et al. (2013) synthesized novel quinoline derivatives showing potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).

- Antitumor Activity: Research by Castro-Castillo et al. (2010) on lakshminine, a related oxoisoaporphine alkaloid, investigated its antiproliferative activity against tumor cell lines (Castro-Castillo et al., 2010).

- Analgesic Activity: Cohen, Banner, and Lopresti (1978) explored the analgesic activity of novel spiro heterocycles, which are structurally related to the query compound (Cohen, Banner & Lopresti, 1978).

- Antioxidant and Anti-inflammatory Activities: A study by Douadi et al. (2020) on azoimine quinoline derivatives highlighted their antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding capabilities (Douadi et al., 2020).

Chemical Interactions and Mechanisms

- Spectroscopic Properties: Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of related compounds, providing insight into their interaction with different solvents and their molecular behavior (Al-Ansari, 2016).

- Synthetic Approaches: Kumar et al. (2014) described a protocol for synthesizing quinolinyl dispiro heterocycles, emphasizing the role of 1,3-dipolar cycloaddition reactions in their formation (Kumar et al., 2014).

Antimicrobial and Cytotoxic Properties

- Quinone Cytotoxicity: O'Brien (1991) detailed the molecular mechanisms of quinone cytotoxicity, which is relevant to understanding the biological activities of related compounds (O'Brien, 1991).

- Tubulin Polymerization Inhibitors: Srikanth et al. (2016) designed quinoline derivatives as tubulin polymerization inhibitors, showing significant cytotoxic activity against various cancer cell lines (Srikanth et al., 2016).

Propriétés

IUPAC Name |

1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(quinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c20-16(15-6-5-13-3-1-2-4-14(13)18-15)19-9-7-17(8-10-19)21-11-12-22-17/h1-6H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVNJINAQGQDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

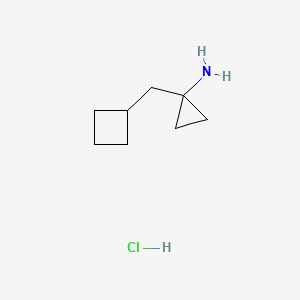

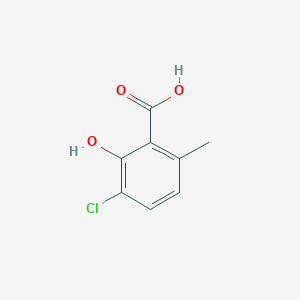

![N-(2-(1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2775166.png)

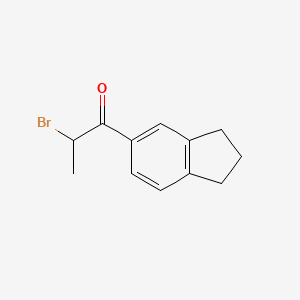

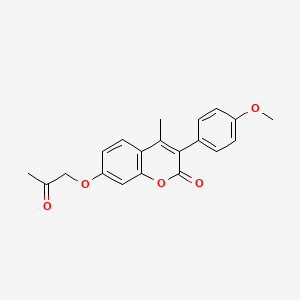

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2775167.png)

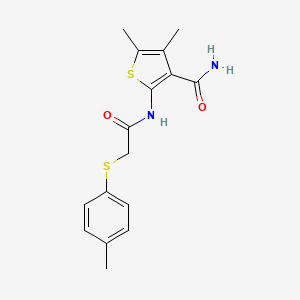

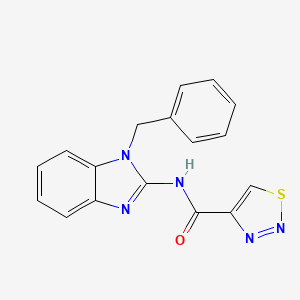

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2775176.png)

![N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775178.png)

![3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2775186.png)